4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride
CAS No.:
Cat. No.: VC15856634
Molecular Formula: C15H17Cl2F4N3
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17Cl2F4N3 |
|---|---|
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H |
| Standard InChI Key | CWUBMUWAQUBEFO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride, reflects its core components:
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Piperidine backbone: A six-membered saturated heterocycle with one nitrogen atom.
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Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, attached to the piperidine at position 4.
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4-Fluoro-3-(trifluoromethyl)phenyl group: A benzene ring substituted with fluorine (–F) at position 4 and a trifluoromethyl (–CF₃) group at position 3.
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Dihydrochloride salt: Enhances aqueous solubility and stability.
Molecular Formula: C₁₅H₁₄F₄N₃·2HCl
Molecular Weight: 388.22 g/mol (free base: 327.29 g/mol + 2HCl: 72.92 g/mol) .
Synthesis and Manufacturing
The synthesis of 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. A representative pathway includes:
Step 1: Formation of the Imidazole-Piperidine Core
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Buchwald–Hartwig Coupling: A palladium-catalyzed cross-coupling reaction between 4-bromopiperidine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid generates the aryl-piperidine intermediate .
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Imidazole Ring Construction: Cyclocondensation of the intermediate with an amidine derivative (e.g., acetamidine) under basic conditions forms the imidazole ring.
Step 2: Salt Formation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt, which is purified via recrystallization .
Key Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Temperature | 80–100°C | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Yield | 75–86% |
Physicochemical Properties
The compound’s properties are critical for drug design and formulation:
The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the dihydrochloride salt improves bioavailability in physiological environments.
Pharmacological Profile
Opioid Receptor Modulation
4-Phenyl-4-(1H-imidazol-2-yl)piperidine derivatives exhibit high affinity for δ-opioid receptors (Ki < 10 nM), with anxiolytic and antidepressant effects in murine models . The fluorinated phenyl group in this compound may enhance blood-brain barrier penetration, positioning it as a candidate for CNS drug development .
Applications and Industrial Relevance
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